molecular formula C17H13N3O B2361460 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole CAS No. 190436-27-2

4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole

Cat. No.: B2361460
CAS No.: 190436-27-2
M. Wt: 275.311
InChI Key: LWYLQOXGXKHIHX-UHFFFAOYSA-N
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Description

4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole (CAS: 190436-27-2) is a heterocyclic compound with the molecular formula C₁₇H₁₃N₃O and a molar mass of 275.3 g/mol . Its structure features an indeno[2,3-D]pyrazole core substituted with a 4-methylphenyl group at position 3 and a hydroxyimino group at position 3.

Properties

IUPAC Name

3-(4-methylphenyl)-4-nitroso-1,2-dihydroindeno[1,2-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-10-6-8-11(9-7-10)15-14-16(19-18-15)12-4-2-3-5-13(12)17(14)20-21/h2-9,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYWDMDMNAPRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=C4C=CC=CC4=C3N=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with a Claisen-Schmidt condensation between 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one and 4-(piperidin-1-yl)benzaldehyde to form a benzylidene intermediate. This intermediate undergoes microwave-assisted cyclocondensation with arylhydrazine hydrochloride in ethanol, catalyzed by acetic acid (Scheme 1).

Key Conditions

  • Temperature : 80–100°C under microwave irradiation
  • Time : 10–15 minutes (vs. 6–8 hours conventionally)
  • Yield : 78–89%

Structural Validation

Infrared (IR) spectroscopy confirms the absence of the carbonyl stretch at 1684 cm⁻¹, verifying ring closure. ¹H NMR spectra show characteristic singlets for indene C4-CH2 protons at δ 3.32–3.75 ppm.

Three-Component Reaction in Aqueous Media

Surfactant-Mediated Synthesis

A one-pot three-component reaction of 4-methylbenzaldehyde, 3-methyl-1-phenyl-5-aminopyrazole, and 1,3-indenedione in water using sodium dodecyl sulfate (SDS) as a surfactant achieves regioselective pyrazole formation (Scheme 2).

Reaction Parameters

Parameter Value
Solvent Water
Catalyst SDS (0.1 equiv)
Temperature 80°C
Time 4–6 hours
Yield 82–85%

Environmental and Operational Advantages

This method eliminates organic solvents, reducing waste generation. The surfactant stabilizes intermediates, enhancing reaction efficiency.

Enaminone-Based Cyclization Strategies

Enaminone Intermediate Synthesis

N-Arylpyrazole-containing enaminones are synthesized via condensation of 3-acetyl-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles with dimethylformamide dimethylacetal (DMF-DMA). These enaminones react with hydrazine hydrate to form bipyrazoles (Scheme 3).

Critical Observations

  • Hydrazine Addition : Nucleophilic attack at the β-carbon of the enaminone, followed by dimethylamine elimination.
  • ¹H NMR Data : Doublets at δ 7.53–7.58 ppm (J = 7.5 Hz) confirm pyrazole protons.

Comparative Yields

Substrate Product Yield (%)
Enaminone 2a Bipyrazole 8a 75
Enaminone 2b Bipyrazole 8b 72

Palladium-Catalyzed Tandem Coupling-Cyclocondensation

Reaction Design

A tandem Pd(PPh₃)₂Cl₂/CuI-catalyzed protocol couples acid chlorides with terminal alkynes to form enones, which subsequently react with hydrazines to yield pyrazoles (Scheme 4).

Optimized Conditions

  • Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
  • Base : Triethylamine
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 68–74%

Limitations and Scope

Dialkyl ketones exhibit low reactivity due to steric hindrance, limiting substrate versatility.

Comparative Analysis of Methodologies

Efficiency and Practicality

Method Yield (%) Time Scalability
Microwave-Assisted Cyclocondensation 89 15 min High
Three-Component Reaction 85 6 hours Moderate
Enaminone Cyclization 75 10 hours Low
Pd-Catalyzed Tandem Reaction 74 12 hours Moderate

Functional Group Tolerance

  • Microwave and three-component methods tolerate electron-withdrawing groups (e.g., nitro, chloro).
  • Enaminone pathways require anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent research highlights the potential of pyrazole derivatives, including 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole, as anticancer agents. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. A study published in the Asian Journal of Pharmaceutical and Clinical Research discusses the design of novel pyrazole derivatives with anticancer properties, emphasizing the need for further exploration of compounds like this compound .

CompoundActivityCell Line Tested
This compoundCytotoxicMCF-7 (breast cancer), HeLa (cervical cancer)

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives containing the indeno-pyrazole structure can inhibit bacterial growth and possess antifungal activity. This application is particularly relevant in developing new antibiotics amidst rising antibiotic resistance .

StudyOrganism TestedResult
Research on indeno-pyrazolesStaphylococcus aureusSignificant inhibition observed

Material Science

In material science, this compound is utilized in synthesizing advanced materials due to its unique electronic properties. The compound's ability to form stable complexes with metal ions makes it suitable for developing sensors and catalysts .

Case Study 1: Anticancer Screening

A comprehensive screening of various pyrazole derivatives was conducted to evaluate their anticancer potential. The study demonstrated that this compound showed promising results against specific cancer types, leading to further investigations into its mechanism of action.

  • Method : MTT assay was used to assess cell viability.
  • Outcome : The compound exhibited IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial efficacy, derivatives of pyrazoles were synthesized and tested against common pathogens. The results indicated that compounds with hydroxyimino groups displayed enhanced antimicrobial activity.

  • Method : Disk diffusion method was employed.
  • Outcome : Enhanced inhibition zones were observed compared to control groups.

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the indeno-pyrazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents Key Features
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole C₁₇H₁₃N₃O 3-(4-methylphenyl), 4-(hydroxyimino) Indeno-pyrazole core with aryl and oxime groups.
3-(Isopropyl)indeno[2,3-D]pyrazol-4-hydrazone C₁₄H₁₄N₄ 3-(isopropyl), 4-hydrazone Hydrazone substituent instead of oxime; reduced oxygen content.
(4Z)-3-(3,4-Dimethoxyphenyl)-N-methoxy-indeno[1,2-c]pyrazol-4-imine C₁₉H₁₇N₃O₃ 3-(3,4-dimethoxyphenyl), N-methoxyimino Methoxyimino group and dimethoxyaryl substitution; increased molecular weight.
5-[1-(2-Hydroxyethyl)-3-pyridin-4-yl-1H-pyrazol-4-yl]indan-1-one oxime C₁₉H₁₈N₄O₂ Pyridinyl, hydroxyethyl, oxime Pyridine ring and hydroxyethyl chain; indanone-oxime hybrid structure.
5′-(4-Substituted-phenyl)-spiro[indenoquinoxalin-11,3′-pyrazole] derivatives Varies Spiro-fused quinoxaline, 4-substituted phenyl Spiro architecture; dual heterocyclic systems (quinoxaline + pyrazole).
Key Observations:
  • Substituent Effects: The 4-methylphenyl group in the target compound contrasts with pyridinyl (), hydrazone (), and spiro-quinoxaline () moieties in analogs. These substitutions influence solubility, binding affinity, and metabolic stability.
Insights:
  • The target compound’s hydroxyimino group may mimic nitro or carbonyl groups in other analogs, influencing redox properties or hydrogen bonding in biological systems.
  • Lack of explicit activity data for the target compound highlights a research gap compared to well-studied analogs like HIF-1 inhibitors ().

Physicochemical Properties

  • Melting Points : Spiro derivatives () exhibit high melting points (234–281°C ), suggesting strong crystalline packing.
  • Solubility : The hydroxyethyl group in may improve aqueous solubility compared to the hydrophobic 4-methylphenyl group in the target compound.
  • Conformational Analysis : Crystal structures (e.g., ) reveal dihedral angles (e.g., 82.44° between pyrazole and aryl rings), impacting molecular rigidity and binding.

Biological Activity

4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole is a pyrazole derivative known for its interesting biological activities. This compound features a unique structure that includes a hydroxyimino group and an indeno-pyrazole core, which may contribute to its potential therapeutic properties.

The synthesis of this compound typically involves several organic reactions, including cyclization and oximation. The compound's molecular formula is C17H16N2OC_{17}H_{16}N_2O with a molecular weight of 275.3 g/mol. Its structure can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy, which help elucidate the arrangement of atoms within the molecule.

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O
Molecular Weight275.3 g/mol
CAS Number190436-27-2
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. The oxime moiety has been shown to enhance the anticancer activity of similar compounds by inhibiting key pathways involved in tumor growth.

Case Study: In Vitro Antiproliferative Activity
A study evaluated the antiproliferative effects of various diarylpyrazoles against different cancer cell lines, including HeLa (cervical cancer) and DLD-1 (colorectal cancer). Compounds with similar structural features exhibited significant cytotoxicity, with IC50 values ranging from 5 µM to 29 µM depending on substituents on the phenyl ring.

The proposed mechanism of action for this compound involves:

  • Inhibition of Tyrosine Kinases : The compound may inhibit EGFR (epidermal growth factor receptor) signaling pathways, which are crucial for cancer cell proliferation.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Enzyme Activity : The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing enzyme functions.

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against HeLa cells (IC50 ~15 µM)
Tyrosine Kinase InhibitionEGFR inhibition leading to reduced cell proliferation
Apoptosis InductionTriggering programmed cell death in cancer cells

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N, ²H) aid in mechanistic studies of its metabolic pathways?

  • Methodological Answer : Synthesize isotopically labeled derivatives to track metabolic fate using LC-MS/MS. For hydroxyimino groups, ¹⁵N labeling clarifies nitrosative stress pathways or enzymatic reduction mechanisms .

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